Methyl 4-[Bis(trimethylsilyl)amino]-2-butynoate
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Overview
Description
Methyl 4-[Bis(trimethylsilyl)amino]-2-butynoate is a chemical compound with the molecular formula C11H23NO2Si2. It is known for its unique structure, which includes a butynoate group and bis(trimethylsilyl)amino group. This compound is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-[Bis(trimethylsilyl)amino]-2-butynoate can be synthesized through a multi-step process. One common method involves the reaction of 4-amino-2-butynoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent oxidation and hydrolysis. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters ensures consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[Bis(trimethylsilyl)amino]-2-butynoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as palladium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Methyl 4-[Bis(trimethylsilyl)amino]-2-butynoate is used in various scientific research applications, including:
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[Bis(trimethylsilyl)amino]-2-butynoate involves its reactivity with various nucleophiles and electrophiles. The trimethylsilyl groups provide steric protection, allowing selective reactions at the butynoate moiety. The compound can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Bis(trimethylsilyl)amine: Similar in structure but lacks the butynoate group.
Trimethylsilylacetylene: Contains a trimethylsilyl group but differs in the alkyne structure.
Methyl 4-amino-2-butynoate: Similar backbone but without the trimethylsilyl groups.
Uniqueness
Methyl 4-[Bis(trimethylsilyl)amino]-2-butynoate is unique due to the presence of both the butynoate and bis(trimethylsilyl)amino groups, which confer distinct reactivity and stability. This makes it a valuable compound in synthetic chemistry and various research applications.
Biological Activity
Methyl 4-[Bis(trimethylsilyl)amino]-2-butynoate, a compound with significant chemical versatility, has garnered attention for its biological activity, particularly in the context of medicinal chemistry and synthetic biology. This article delves into its biological properties, structure-activity relationships (SAR), and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a butynoate moiety and bis(trimethylsilyl)amino groups. The presence of these functional groups contributes to its reactivity with various nucleophiles and electrophiles, making it a valuable candidate for further biological studies.
Structural Formula
Interaction Studies
Research indicates that this compound exhibits notable reactivity in biological systems. Interaction studies have shown that it can engage with various biomolecules, influencing cellular pathways. For example, its reactivity with nucleophiles suggests potential roles in enzyme inhibition or activation, which could be harnessed in drug development.
Structure-Activity Relationship (SAR)
The SAR analysis is crucial for understanding how modifications to the compound's structure impact its biological efficacy. A systematic approach has been taken to evaluate different substituents on the compound, revealing that specific functional groups enhance or diminish biological activity. For instance, modifications that retain the trimethylsilyl groups while altering the butynoate chain have been shown to affect the compound's interaction with target proteins .
Table 1: Summary of Biological Activities and Modifications
Case Studies
- Cell Line Studies : In vitro studies using various cell lines have demonstrated that this compound can modulate cell proliferation and apoptosis pathways. For example, in HeLa cells, it exhibited antiproliferative effects at concentrations as low as 10 μM, indicating potential as an anticancer agent .
- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of this compound. Notably, studies involving murine models highlighted its ability to enhance immune responses when used as an adjuvant in vaccination protocols, suggesting a role in immunotherapy .
Conclusion and Future Directions
The biological activity of this compound underscores its potential as a multifunctional agent in medicinal chemistry. Ongoing research focusing on its SAR will likely yield new derivatives with improved efficacy and specificity for biological targets. Future studies should aim to elucidate the molecular mechanisms underlying its biological effects and explore its applications in drug development and therapeutic interventions.
Properties
Molecular Formula |
C11H23NO2Si2 |
---|---|
Molecular Weight |
257.48 g/mol |
IUPAC Name |
methyl 4-[bis(trimethylsilyl)amino]but-2-ynoate |
InChI |
InChI=1S/C11H23NO2Si2/c1-14-11(13)9-8-10-12(15(2,3)4)16(5,6)7/h10H2,1-7H3 |
InChI Key |
LXLWSGMFIOVOTH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CCN([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
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